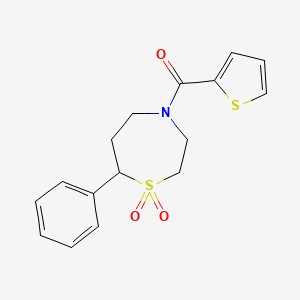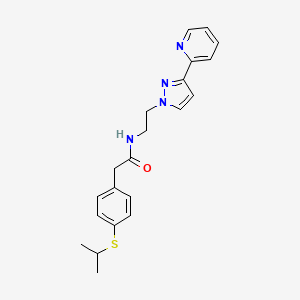
N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Indicators for Biochemical Studies
A notable application of N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide derivatives is in the development of highly fluorescent indicators for biochemical studies. These compounds have been synthesized for investigating the physiological role of cytosolic free Ca2+. Their enhanced fluorescence properties, including up to 30-fold brighter fluorescence and major wavelength shifts upon Ca2+ binding, make them superior for intracellular applications, especially in single cells, adherent cell layers, or bulk tissues. This advancement allows for more accurate and sensitive biochemical studies involving Ca2+ dynamics (Grynkiewicz, Poenie, & Tsien, 1985).
Antimicrobial Activity
The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related to N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide, have been explored. These studies have led to the synthesis of compounds with significant activities against both Gram-positive and Gram-negative bacteria, illustrating the potential of these derivatives as antibacterial agents (Koga et al., 1980).
Anticancer Activity
Research has also been conducted on the anticancer activities of novel synthetic analogues of natural compounds, including those related to N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide. These studies aim to understand the biological structure-activity relationships, evaluating the compounds' in vitro cytotoxicity against human cell lines and their effectiveness in inhibiting cell growth and proliferation. For instance, one compound showed potent inducer of apoptosis and was highly effective in inhibiting the growth of breast cancer xenograft tumors in nude mice, suggesting potential therapeutic applications for breast cancer treatment (Wang et al., 2009).
Chemosensor Development
Another significant application includes the development of chemosensors for monitoring metal ions such as Zn2+. Derivatives of N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-fluorobenzamide have been utilized to create sensors that exhibit remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. These sensors' ability to detect and quantify Zn2+ in living cells and water samples with high selectivity and sensitivity demonstrates their potential in environmental monitoring and biological research (Park et al., 2015).
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-21-16-9-8-15(11-13(16)5-10-17(21)22)20-18(23)12-3-6-14(19)7-4-12/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECGKCRIYJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamide](/img/structure/B2990903.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)




![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)
![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)


![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)